3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Overview
Description
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H14ClN3O3S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0444402 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activities
Research has highlighted the synthesis and evaluation of benzothiazole derivatives for their cytostatic activities against malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2), along with their effects on normal human fibroblast cell lines (WI-38). These studies suggest significant potential for such compounds in cancer therapy due to their ability to inhibit the growth of various cancer cell lines (Racané et al., 2006).
Anticonvulsant Effects
Further research into 4-thiazolidinone derivatives, structurally related to benzothiazole compounds, has demonstrated considerable anticonvulsant activity. These studies highlight the relevance of the benzothiazole structure in designing compounds with potential applications in treating epilepsy and related disorders (Faizi et al., 2017).
Antibacterial Properties
The synthesis and screening of hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes have shown potent antibacterial activities. This underscores the utility of benzothiazole derivatives in developing new antibacterial agents to combat resistant bacterial strains (Gupta, 2018).
Heterocyclic Chemistry and Crystal Engineering
Benzothiazole derivatives play a significant role in heterocyclic chemistry, serving as precursors or intermediates in synthesizing diverse heterocyclic structures. They are also involved in crystal engineering studies, where their interactions and structural properties are analyzed for material science applications and the development of new pharmaceuticals (Křupková et al., 2013).
Optical and Material Properties
Research into the optical and material properties of benzothiazole derivatives, including their synthesis and characterization, reveals their potential in developing new materials with unique properties. These applications span from electronic materials to sensors and fluorescent markers, demonstrating the versatility of benzothiazole-based compounds in scientific research (Mishra et al., 2020).
Properties
IUPAC Name |
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-2-8-17-19(10-12)29-21(24-17)13-3-6-15(7-4-13)23-20(26)14-5-9-18(25(27)28)16(22)11-14/h2-11H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWDXZXSBGYPJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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